Tris(isopropylphenyl)phosphate

描述

Tris(isopropylphenyl)phosphate: is an organophosphorus compound with the molecular formula C27H33O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its low volatility and compatibility with many organic solvents, making it a versatile additive in polymers and other materials.

准备方法

Synthetic Routes and Reaction Conditions:

Synthesis from 4-Isopropylphenol:

Industrial Production Methods:

- The industrial production of tris(isopropylphenyl)phosphate typically involves the esterification of phosphoric acid with isopropylphenol. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: Tris(isopropylphenyl)phosphate can undergo partial oxidation to form phosphorus oxides.

Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Formation of phosphorus oxides.

Substitution: Formation of substituted phosphates with different functional groups.

科学研究应用

Flame Retardant Applications

TIPP is primarily recognized for its application as a flame retardant . Its effectiveness in slowing the spread of fire makes it valuable in several industries, particularly in:

- Polymer Manufacturing : TIPP is used in polyvinyl chloride (PVC) products, textiles, and coatings to enhance fire resistance. Its incorporation helps to meet stringent fire safety regulations .

- Construction Materials : It is added to various building materials to improve their fire resistance properties, thereby enhancing safety in construction applications .

However, environmental and health concerns regarding organophosphate compounds have led to increased scrutiny and regulation of TIPP's use as a flame retardant. Studies have indicated that while it is effective, there are potential risks associated with its combustion products, which can be toxic .

Lubricant Additive Applications

Another significant application of TIPP is as a lubricant additive . The compound exhibits properties that reduce friction and wear in machinery, making it suitable for:

- Industrial Lubricants : TIPP is utilized in formulations for lubricants used in heavy machinery and automotive applications. Its ability to maintain performance under high-stress conditions is particularly beneficial .

- Greases : It serves as an additive in greases where enhanced lubrication properties are required, contributing to longer equipment life and reduced maintenance costs .

Biological Effects and Toxicity Studies

Research into the biological effects of TIPP has revealed important insights into its potential toxicity:

- Toxicological Assessments : Studies have shown that exposure to TIPP can lead to skin and eye irritation. Inhalation risks have also been highlighted due to the potential release of irritating gases upon combustion .

- Developmental Toxicity : Animal studies have indicated that exposure to organophosphate compounds like TIPP during critical developmental periods can adversely affect offspring development, including weight reduction and delays in puberty . These findings raise concerns about its safety, particularly regarding human exposure through environmental pathways.

作用机制

Mechanism:

- Tris(isopropylphenyl)phosphate exerts its flame-retardant effects by forming a protective char layer on the surface of materials during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the burning process.

- The compound can also release phosphoric acid upon thermal decomposition, which further enhances its flame-retardant properties by promoting the formation of a stable char layer .

Molecular Targets and Pathways:

- The primary molecular targets include the polymer matrix and the combustion gases. The compound interacts with these targets to inhibit the propagation of flames and reduce the release of toxic gases.

相似化合物的比较

- Tris(2-butoxyethyl)phosphate

- Tris(1-chloro-2-propyl)phosphate

- Tris(2,3-dichloropropyl)phosphate

- Tris(butyl)phosphate

- Tris(phenyl)phosphate

Uniqueness:

- Tris(isopropylphenyl)phosphate is unique due to its low volatility and high compatibility with various organic solvents. This makes it particularly suitable for applications where long-term stability and performance are required.

- Compared to other flame retardants, it offers a balanced combination of flame-retardant efficiency and plasticizing properties, making it a versatile additive in multiple industrial applications .

生物活性

Tris(isopropylphenyl)phosphate (TIPPP), a member of the organophosphate family, is primarily used as a flame retardant and plasticizer. Its biological activity has garnered attention due to its potential toxicological effects, particularly concerning reproductive and developmental health, neurotoxicity, and endocrine disruption. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TIPPP.

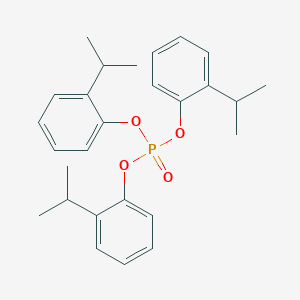

This compound has the chemical formula and is characterized by three isopropylphenyl groups attached to a phosphate moiety. The structure can be represented as follows:

This structural configuration contributes to its lipophilicity and potential for bioaccumulation in biological systems.

Neurotoxicity

Research indicates that TIPPP can lead to neurotoxic effects, particularly through metabolic pathways that produce neurotoxic metabolites. A study highlighted that exposure to TIPPP did not result in organophosphate-induced delayed neuropathy (OPIDN) in hens at doses of 1000 mg/kg body weight (bw)/day over four days, suggesting a degree of resilience in certain animal models . However, other studies have reported adverse neurological outcomes, including changes in cholinesterase activity, which is critical for neurotransmission.

Reproductive and Developmental Toxicity

TIPPP has been implicated in reproductive and developmental toxicity. In a case-control study involving pregnant rats, exposure to TIPPP during gestation resulted in significant reductions in body weight and organ weights in offspring at higher concentrations (≥10,000 ppm) . The study also noted delays in pubertal development and reduced cholinesterase enzyme activity starting from lower concentrations (1000 ppm) . These findings underscore the sensitivity of developing organisms to TIPPP exposure.

Case Studies

-

Case Study on Thyroid Hormone Disruption :

A study examining the effects of organophosphate flame retardants reported alterations in thyroid hormone levels among exposed populations. TIPPP was detected alongside other metabolites, indicating widespread exposure and potential endocrine disruption . -

Developmental Neurotoxicity Assessment :

A series of experiments assessed the impact of TIPPP on fetal development in rats. Results indicated that maternal exposure led to significant developmental delays and neurobehavioral deficits in offspring .

Absorption and Metabolism

The absorption rates for TIPPP have been documented as ranging from 0.67 to 0.9 µg/cm²/hr. Following exposure, a steady state in blood concentration was achieved within one hour . The compound undergoes specific metabolic pathways leading to both active neurotoxic metabolites and inactive excretable products, depending on the degree of substitution on the phenyl rings .

Regulatory Status

Due to its persistent nature and potential for bioaccumulation, TIPPP has been classified under regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has identified TIPPP as a chemical requiring expedited regulatory action due to its classification as persistent, bioaccumulative, and toxic (PBT) . This classification is based on its demonstrated neurotoxic effects and impacts on reproductive health.

Summary of Key Findings

属性

IUPAC Name |

tris(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMRGQQBZJCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214802 | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-95-2 | |

| Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tris(isopropylphenyl)phosphate isomers impact their metabolism in Arctic animals?

A1: Research suggests that the position of isopropyl groups on the phenyl rings significantly influences the metabolism of this compound isomers in polar bears. [] In a study comparing the in vitro metabolism of various organophosphate esters, both T2IPPP and T4IPPP exhibited slower metabolic depletion rates in polar bear liver microsomes compared to Triphenyl phosphate (TPHP). [] This suggests that the presence and position of isopropyl groups hinder the metabolic breakdown of these isomers in polar bears. While the exact mechanism remains unclear, it highlights the importance of structural variations on the biotransformation of these compounds. This is particularly relevant in the context of bioaccumulation and potential toxicological effects in Arctic wildlife.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。